Quinoline-5,8-dione, 5-(2-chlorophenyl)hydrazone
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Overview
Description
Quinoline-5,8-dione, 5-(2-chlorophenyl)hydrazone is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties . The compound’s structure includes a quinoline-5,8-dione core with a 5-(2-chlorophenyl)hydrazone substituent, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of Quinoline-5,8-dione, 5-(2-chlorophenyl)hydrazone typically involves the reaction of quinoline-5,8-dione with 2-chlorophenylhydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Quinoline-5,8-dione, 5-(2-chlorophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives with different substituents.
Reduction: Reduction reactions can convert the quinoline-5,8-dione core to quinoline-5,8-diol.
Substitution: The hydrazone group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Quinoline-5,8-dione, 5-(2-chlorophenyl)hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of Quinoline-5,8-dione, 5-(2-chlorophenyl)hydrazone involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . It also disrupts bacterial cell wall synthesis and fungal cell membrane integrity, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Quinoline-5,8-dione, 5-(2-chlorophenyl)hydrazone can be compared with other quinoline derivatives, such as:
Streptonigrin: A natural quinoline-5,8-dione antibiotic with anticancer and antibacterial activities.
Lavendamycin: Another natural quinoline-5,8-dione derivative with potent anticancer properties.
Camptothecin: A quinoline alkaloid with strong anticancer activity, used as a template for developing chemotherapeutic agents.
The uniqueness of this compound lies in its specific hydrazone substituent, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C15H10ClN3O |
---|---|
Molecular Weight |
283.71 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)diazenyl]quinolin-8-ol |
InChI |
InChI=1S/C15H10ClN3O/c16-11-5-1-2-6-13(11)19-18-12-7-8-14(20)15-10(12)4-3-9-17-15/h1-9,20H |
InChI Key |
NIROTJFNOCJOPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C3C=CC=NC3=C(C=C2)O)Cl |
Origin of Product |
United States |
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